molecular formula C14H20ClNO2 B8032017 Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate

Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate

Cat. No.: B8032017
M. Wt: 269.77 g/mol
InChI Key: GPZZDWSIDDRZBJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a 4-chlorophenyl group, and a propyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-chlorophenyl)-N-propylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(4-chlorophenyl)-N-propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+N-(4-chlorophenyl)-N-propylaminetert-butyl N-(4-chlorophenyl)-N-propylcarbamate+HCl\text{tert-Butyl chloroformate} + \text{N-(4-chlorophenyl)-N-propylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+N-(4-chlorophenyl)-N-propylamine→tert-butyl N-(4-chlorophenyl)-N-propylcarbamate+HCl

The reaction is typically conducted at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-chlorophenyl)-N-propylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes such as acetylcholinesterase.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, including herbicides and pesticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chlorophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-chlorophenyl)carbamate
  • Tert-butyl N-propylcarbamate
  • N-(4-chlorophenyl)-N-propylcarbamate

Uniqueness

Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the tert-butyl and propyl groups, along with the 4-chlorophenyl moiety, distinguishes it from other carbamates and influences its chemical behavior and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-(4-chlorophenyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-5-10-16(13(17)18-14(2,3)4)12-8-6-11(15)7-9-12/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZZDWSIDDRZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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